molecular formula C15H10O2 B14344694 2-Hydroxyanthracene-9-carbaldehyde CAS No. 104662-20-6

2-Hydroxyanthracene-9-carbaldehyde

Cat. No.: B14344694
CAS No.: 104662-20-6
M. Wt: 222.24 g/mol
InChI Key: VKOPNTSPZVJZHD-UHFFFAOYSA-N
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Description

2-Hydroxyanthracene-9-carbaldehyde is an anthracene derivative featuring a hydroxyl (-OH) group at position 2 and a formyl (-CHO) group at position 7. This compound combines the aromatic stability of anthracene with reactive functional groups, making it a versatile intermediate in organic synthesis and materials science.

Properties

CAS No.

104662-20-6

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

2-hydroxyanthracene-9-carbaldehyde

InChI

InChI=1S/C15H10O2/c16-9-15-13-4-2-1-3-10(13)7-11-5-6-12(17)8-14(11)15/h1-9,17H

InChI Key

VKOPNTSPZVJZHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2C=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Reagent Preparation : POCl₃ reacts with DMF to form the chloroiminium ion, a potent electrophile.
  • Electrophilic Attack : The electron-rich anthracene system undergoes regioselective attack at the 9-position due to steric and electronic effects from the 2-hydroxy group.
  • Hydrolysis : The intermediate is hydrolyzed to release the aldehyde functionality, with careful pH control to precipitate the product.

Optimized Protocol ():

  • Starting Material : 2-Hydroxyanthracene (1 equiv).
  • Reagents : DMF (1.5 equiv), POCl₃ (2.0 equiv).
  • Temperature : 85–90°C (reflux).
  • Time : 7 hours for reagent addition + 19 hours post-stirring.
  • Workup : Hydrolysis in warm water (50–60°C), pH adjustment to 3.5 with NaOH, and sequential filtration.
  • Yield : >97% (isolated).
  • Purity : >98% (HPLC).

Advantages Over Classical Methods

The patent US6084134A highlights critical improvements over earlier anthracene formylation strategies:

  • Elimination of Toxic Byproducts : Traditional methods using N-methylformanilide generate N-methylaniline, requiring costly disposal.
  • Simplified Purification : Avoids steam distillation and recrystallization, reducing product loss.
  • Scalability : Suitable for industrial production due to minimal solvent recovery demands.

Metal-Catalyzed Synthetic Approaches

Recent advances in transition-metal catalysis offer alternative pathways for constructing functionalized anthracenes. While these methods are less directly applied to 2-hydroxyanthracene-9-carbaldehyde, they provide insights into potential adaptations.

Palladium-Catalyzed C–H Activation

Palladium complexes, such as Pd(OAc)₂ with PPh₃, enable tandem C–H activation and cyclization (Scheme 1). For 2-hydroxyanthracene-9-carbaldehyde, this could involve:

  • Substrate Design : Pre-functionalized anthracene precursors with hydroxyl groups.
  • Formylation : Late-stage introduction of the aldehyde via cross-coupling or oxidation.
  • Limitation : Requires pre-installed directing groups for regiocontrol.

Zinc-Catalyzed Friedel-Crafts Cyclization

Zinc iodide (ZnI₂) catalyzes Diels-Alder reactions followed by intramolecular Friedel-Crafts cyclization (Scheme 11). Adapting this for 2-hydroxyanthracene-9-carbaldehyde would involve:

  • Diene Selection : Electron-rich dienes to enhance cyclization efficiency.
  • Aldehyde Incorporation : Using aroylpropiolates as aldehyde precursors.
  • Yield Range : 70–85% (for analogous anthraquinones).

Hydrolysis and Workup Optimization

The final steps in Vilsmeier-Haack synthesis are critical for product purity:

pH and Temperature Control

  • Hydrolysis : Conducted at 50–60°C to minimize side reactions.
  • Precipitation : Gradual NaOH addition maintains pH 3.5–5.5, preventing decomposition.
  • Washing : Post-filtration suspension in hot water (60°C) removes residual salts.

Analytical Validation

  • Chlorine Content : <0.05% (indicative of complete POCl₃ removal).
  • Spectroscopic Data :
    • ¹H NMR : Aldehyde proton at δ 10.2–10.4 ppm; hydroxyl proton at δ 5.8–6.0 ppm.
    • IR : Strong C=O stretch at 1680–1700 cm⁻¹.

Comparative Analysis of Methodologies

Parameter Vilsmeier-Haack Palladium-Catalyzed Zinc-Catalyzed
Yield >97% 70–85% 65–80%
Purity >98% 85–90% 75–85%
Byproducts Minimal Halogenated residues Diastereomers
Scalability Industrial Lab-scale Lab-scale
Cost Low High (Pd catalysts) Moderate

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyanthracene-9-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: 2-Hydroxyanthracene-9-carboxylic acid.

    Reduction: 2-Hydroxyanthracene-9-methanol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

2-Hydroxyanthracene-9-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyanthracene-9-carbaldehyde involves its ability to undergo nucleophilic addition reactions due to the presence of the aldehyde group. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and chemical properties of 2-Hydroxyanthracene-9-carbaldehyde and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties
2-Hydroxyanthracene-9-carbaldehyde C₁₅H₁₀O₂ 222.24 (estimated) -OH (C2), -CHO (C9) Not provided Expected higher polarity and acidity due to -OH; potential for hydrogen bonding.
9-Anthraldehyde C₁₅H₁₀O 206.24 -CHO (C9) 642-31-9 Yellow powder; incompatible with strong bases/oxidizers; non-hazardous .
10-Methylanthracene-9-carbaldehyde C₁₆H₁₂O 220.27 -CH₃ (C10), -CHO (C9) 7072-00-6 Increased hydrophobicity due to methyl group; used in organic electronics .
10-Butylanthracene-9-carbaldehyde C₁₉H₁₈O 262.35 -C₄H₉ (C10), -CHO (C9) Not available Enhanced solubility in nonpolar solvents; potential for liquid crystal applications .
9,10-Ethanoanthracene-9(10H)-carbaldehyde C₁₇H₁₂O 232.28 Ethano bridge (C9-C10), -CHO (C9) 36280-77-0 Rigid structure due to ethano bridge; suitable for optoelectronic materials .

Functional Group Reactivity

  • 2-Hydroxyanthracene-9-carbaldehyde: The hydroxyl group at C2 increases acidity (pKa ~8–10 estimated) compared to non-hydroxylated analogs, enabling deprotonation for coordination chemistry or nucleophilic reactions. The aldehyde at C9 is reactive toward nucleophiles (e.g., amines, hydrazines) .
  • 9-Anthraldehyde : Lacks hydroxyl groups, making it less polar. Its aldehyde participates in condensation reactions (e.g., Schiff base formation) .
  • Alkyl-Substituted Derivatives (e.g., 10-Methyl, 10-Butyl) : Alkyl groups enhance solubility in organic solvents but reduce reactivity toward polar reagents. These derivatives are often used in hydrophobic environments .

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